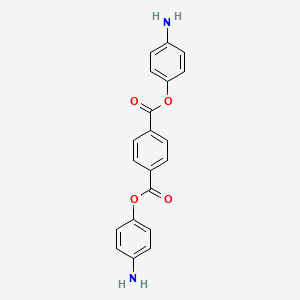![molecular formula C13H15N3O6 B600008 1-Acetyl-4-[3,5-bis(methoxycarbonyl)phenyl]-semicarbazide CAS No. 196408-37-4](/img/structure/B600008.png)
1-Acetyl-4-[3,5-bis(methoxycarbonyl)phenyl]-semicarbazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Acetyl-4-[3,5-bis(methoxycarbonyl)phenyl]-semicarbazide is a complex organic compound with potential applications in various fields of scientific research. It is characterized by its unique molecular structure, which includes an acetyl group, a semicarbazide moiety, and a phenyl ring substituted with two methoxycarbonyl groups.
准备方法
The synthesis of 1-Acetyl-4-[3,5-bis(methoxycarbonyl)phenyl]-semicarbazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the phenyl ring: The phenyl ring with methoxycarbonyl substituents can be synthesized through esterification reactions.
Introduction of the semicarbazide moiety: This step involves the reaction of the phenyl ring with hydrazine derivatives to form the semicarbazide group.
Acetylation: The final step involves the acetylation of the semicarbazide moiety using acetic anhydride or acetyl chloride under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
化学反应分析
1-Acetyl-4-[3,5-bis(methoxycarbonyl)phenyl]-semicarbazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the phenyl ring or the semicarbazide moiety.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
科学研究应用
1-Acetyl-4-[3,5-bis(methoxycarbonyl)phenyl]-semicarbazide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: It finds applications in the development of new materials and as a component in chemical manufacturing processes.
作用机制
The mechanism of action of 1-Acetyl-4-[3,5-bis(methoxycarbonyl)phenyl]-semicarbazide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
1-Acetyl-4-[3,5-bis(methoxycarbonyl)phenyl]-semicarbazide can be compared with other similar compounds, such as:
1-Acetyl-4-phenylsemicarbazide: Lacks the methoxycarbonyl substituents on the phenyl ring, resulting in different chemical properties and reactivity.
4-[3,5-Bis(methoxycarbonyl)phenyl]semicarbazide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
dimethyl 5-(acetamidocarbamoylamino)benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O6/c1-7(17)15-16-13(20)14-10-5-8(11(18)21-2)4-9(6-10)12(19)22-3/h4-6H,1-3H3,(H,15,17)(H2,14,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZCWECFXHMGFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=O)NC1=CC(=CC(=C1)C(=O)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652159 |
Source


|
| Record name | Dimethyl 5-[(2-acetylhydrazinecarbonyl)amino]benzene-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196408-37-4 |
Source


|
| Record name | Dimethyl 5-[(2-acetylhydrazinecarbonyl)amino]benzene-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
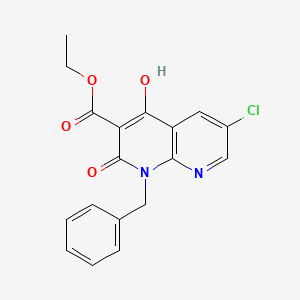
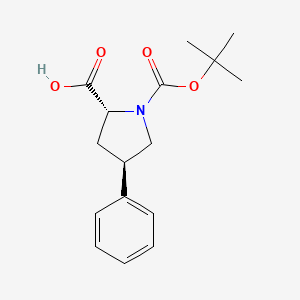
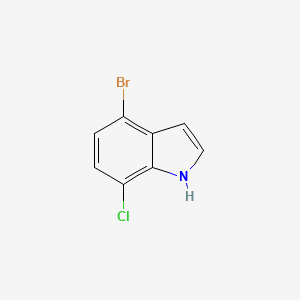
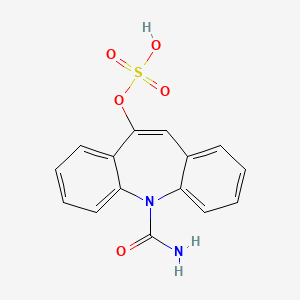
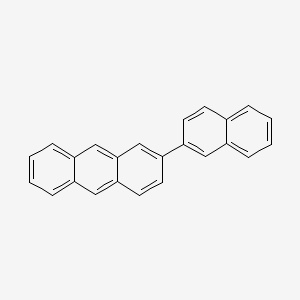
![Spiro[isochroman-1,4'-piperidine] hydrochloride](/img/structure/B599935.png)
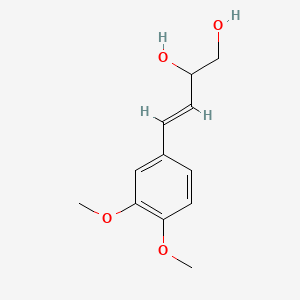
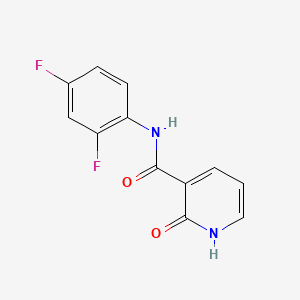

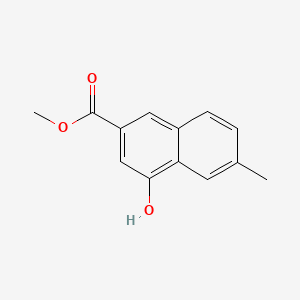
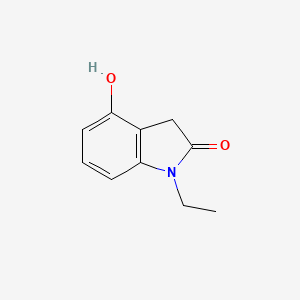
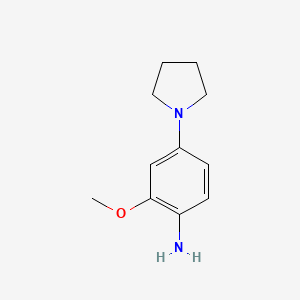
![N~1~-[6,7-Dichloro-3-(2-phenylethenyl)quinoxalin-2-yl]-N~1~,N~3~,N~3~-trimethylpropane-1,3-diamine](/img/structure/B599947.png)
